N-Hexyl-2-pyrrolidinone
Description
Significance of Pyrrolidinone Derivatives in Contemporary Chemical and Biological Sciences
The pyrrolidinone ring, a five-membered lactam, is a foundational structure in a multitude of biologically and pharmacologically active molecules. frontiersin.org These compounds, including natural alkaloids and synthetic derivatives, are of significant interest in pharmaceutical and biochemical research. frontiersin.orgontosight.ai The versatility of the pyrrolidinone nucleus makes it a valuable lead compound for designing potent bioactive agents. researchgate.netbenthamdirect.com
Pyrrolidinone derivatives have been investigated for a wide array of potential biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neurological effects. ontosight.airesearchgate.netresearchgate.net The modification of the pyrrolidinone ring with different substituents can significantly influence its biological properties. ontosight.ai For instance, the introduction of various functional groups can enhance a compound's ability to interact with biological targets like enzymes and receptors. ontosight.ai This adaptability has led to the synthesis of a broad spectrum of pyrrolidinone analogues with diverse and significant biological activities, positioning them as promising candidates for the future development of novel therapeutic agents. benthamdirect.comresearchgate.net The pyrrolidine (B122466) scaffold is also a common feature in many alkaloids and other bioactive natural products. frontiersin.org
Overview of N-Hexyl-2-pyrrolidinone within the N-Alkyl-2-pyrrolidinone Class
This compound belongs to the class of N-alkyl-2-pyrrolidinones, which are characterized by an alkyl group attached to the nitrogen atom of the 2-pyrrolidinone (B116388) ring. chemicalbook.com This class of compounds is known for its utility as solvents and for its members' surface-active properties. researchgate.netcymitquimica.com The addition of a small amount of an N-alkyl-2-pyrrolidinone can drastically reduce the surface tension of water. researchgate.net
This compound, specifically, is an organic compound with the chemical formula C10H19NO. nih.gov It is typically a colorless to pale yellow liquid. cymitquimica.com Its structure features a six-carbon alkyl chain (the hexyl group) attached to the nitrogen atom of the five-membered lactam ring. cymitquimica.com This compound is noted for its excellent solvency properties for a wide range of polar and non-polar substances. cymitquimica.com this compound is surface active and forms micelles in aqueous solutions. researchgate.net
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C10H19NO |
| Molecular Weight | 169.26 g/mol |
| Melting Point | 4 °C |
| Boiling Point | 278 °C |
| Density | 0.9311 - 0.94 g/cm³ |
| Refractive Index | 1.463 |
| CAS Number | 4838-65-7 |
Data sourced from multiple references. nih.govoakwoodchemical.comchemicalbook.com
Historical Context and Evolution of Research on this compound and Related Compounds
Research into pyrrolidinone-based structures is not a recent development. The parent compound, 2-pyrrolidinone, is a derivative of γ-butyrolactone and has been a subject of chemical synthesis and reaction studies for a considerable time. chemicalbook.com The most common industrial synthesis involves the reaction of γ-butyrolactone with ammonia. chemicalbook.com The reactivity of the hydrogen atom on the nitrogen in 2-pyrrolidinone allows for the straightforward synthesis of N-alkyl-2-pyrrolidones through reactions with alkyl halides. chemicalbook.com
The broader class of N-alkyl-2-pyrrolidinones has been the subject of research for their solvent properties and other industrial applications. For instance, N-methyl-2-pyrrolidone (NMP), a closely related compound, is a widely used high-boiling, polar aprotic solvent in various industries, including petrochemicals and electronics. atamanchemicals.comwho.int Research into N-alkyl-2-pyrrolidinones has also extended to their potential biological applications. A study synthesized a library of novel polyhydroxy-N-alkyl-2-pyrrolidinone derivatives and found them to possess immunostimulatory activity. tandfonline.comresearchgate.net
While specific early historical research focused solely on this compound is not extensively documented in readily available literature, the evolution of its study is intrinsically linked to the broader investigation of the N-alkyl-2-pyrrolidinone class. The demand for 2-pyrrolidone, the precursor for these compounds, was estimated to be 32,000 tonnes in 2010, with major manufacturers including BASF and ISP (now Ashland Inc.). wikipedia.org This industrial-scale production highlights the long-standing importance of this class of compounds, paving the way for research into specific derivatives like this compound.
Structure
3D Structure
Properties
IUPAC Name |
1-hexylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-8-11-9-6-7-10(11)12/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWUFGWWCWMUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197504 | |
| Record name | 2-Pyrrolidinone, 1-hexyl- | |
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Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4838-65-7 | |
| Record name | 1-Hexyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4838-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Pyrrolidinone, 1-hexyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004838657 | |
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| Record name | 2-Pyrrolidinone, 1-hexyl- | |
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| Record name | 2-Pyrrolidinone, 1-hexyl | |
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Synthetic Methodologies and Chemical Modifications of N Hexyl 2 Pyrrolidinone
Established Synthetic Pathways for N-Hexyl-2-pyrrolidinone Synthesis
The production of this compound can be achieved through several synthetic routes, ranging from conventional industrial methods to emerging green chemistry alternatives that prioritize sustainability.
Conventional Chemical Synthesis Routes
The most common and established method for synthesizing this compound is the N-alkylation of 2-pyrrolidinone (B116388). chemicalbook.com This reaction typically involves treating 2-pyrrolidinone with a hexylating agent, such as an n-hexyl halide (e.g., 1-bromohexane), in the presence of a base. chemicalbook.com Various bases and solvent systems can be employed to facilitate this nucleophilic substitution. For instance, the use of cesium fluoride-celite in acetonitrile (B52724) has been shown to be an effective combination for the N-alkylation of 2-pyrrolidinone and other nitrogen heterocycles. researchgate.net Another widely used industrial process involves the liquid-phase reaction of γ-butyrolactone with an amine, in this case, hexylamine (B90201), at elevated temperatures and pressures. chemicalbook.com
A summary of a representative conventional synthesis is provided below:
| Method | Reactants | Conditions | Yield | Reference |
| N-Alkylation | 2-Pyrrolidinone, 1-Bromobutane*, NaOH | Toluene/water, 80°C | 85-90% | |
| Ammonolysis | γ-Butyrolactone, Liquid Ammonia | 250-290°C, 8.0-16.0 MPa | >94% Selectivity | chemicalbook.com |
| Note: 1-Bromobutane is used as an analogue for 1-bromohexane (B126081) in this documented example. |
Green Chemistry Approaches to this compound Production
In response to the growing need for sustainable chemical manufacturing, several green chemistry approaches for producing N-alkyl-2-pyrrolidones have been developed. These methods often utilize bio-based starting materials, employ catalytic systems to reduce waste, and operate under solvent-free or environmentally benign solvent conditions.
One notable green route involves a two-step chemocatalytic process starting from glutamic acid, a renewable bio-based resource. rsc.org This process includes a palladium-catalyzed reductive N-alkylation followed by thermally induced lactamization and decarboxylation to yield the final N-alkyl-2-pyrrolidone. rsc.org Another approach focuses on the reductive amination of levulinates, which are derived from biomass, with primary amines over heterogeneous catalysts to produce N-alkyl-5-methyl-2-pyrrolidones. researchgate.net Furthermore, multicomponent reactions (MCRs) performed under solvent-free and catalyst-free conditions represent a highly efficient and environmentally friendly strategy for synthesizing polysubstituted 2-pyrrolidinone analogues. researchgate.net
| Green Method | Starting Materials | Key Catalyst/Conditions | Key Feature | Reference |
| Bio-based Catalysis | Glutamic Acid, Carbonyl Compounds | Pd/Al₂O₃ catalyst, heat | Utilizes renewable glutamic acid | rsc.org |
| Multicomponent Reaction | Primary amines, Alkyl acetoacetates, Maleic anhydride | Grinding, neat, room temp. | Solvent-free and catalyst-free | researchgate.net |
| Reductive Amination | Ethyl Levulinate, n-Hexylamine | Pt immobilized on Brønsted solid acid | High conversion and selectivity under mild conditions | researchgate.net |
Derivatization Strategies for this compound Analogues
The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a wide array of analogues. Derivatization strategies typically target either the pyrrolidinone ring or the N-hexyl side chain.
Functionalization of the Pyrrolidinone Ring System
The pyrrolidinone ring is a versatile scaffold that can be functionalized at several positions. The α-position to the carbonyl group (C3) and the C5 position are common targets for introducing new functional groups.
α-Arylation: A novel, one-pot method for creating α-arylated pyrrolidinones involves a Smiles-Truce cascade reaction between arylsulfonamides and cyclopropane (B1198618) diesters under basic conditions. acs.orgnih.gov This metal-free process is operationally simple and allows for the synthesis of densely functionalized pyrrolidinones. nih.gov
Redox-Neutral α-Functionalization: Direct arylation at the α-position of pyrrolidine (B122466) can be achieved in a one-pot, redox-neutral process using a quinone monoacetal as an oxidant and DABCO as a base. nih.govrsc.orgrsc.org
5-Position Substitution: The synthesis of 5-substituted 3-pyrrolidin-2-ones can be accomplished with high diastereo- and enantioselectivity through a vinylogous Michael addition under multifunctional catalysis. nih.gov
Ring Contraction: A photo-promoted ring contraction of pyridines using a silylborane has been developed to produce pyrrolidine derivatives, offering a method to access functionalized pyrrolidinone precursors from readily available starting materials. osaka-u.ac.jp
| Functionalization Strategy | Reaction Type | Key Reagents | Position Targeted | Reference |
| Smiles-Truce Cascade | Nucleophilic ring-opening, aryl transfer, lactam formation | Arylsulfonamides, Cyclopropane diesters, Base | α-position (C3) | acs.orgnih.gov |
| Redox-Neutral Functionalization | Hydride transfer, nucleophilic addition | Quinone monoacetal, DABCO, Aryl nucleophile | α-position (C5) | nih.govrsc.org |
| Vinylogous Michael Addition | Michael Addition | Vinyl compounds, Multifunctional catalyst | C5-position | nih.gov |
Modifications of the N-Hexyl Side Chain
Modifying the N-hexyl side chain provides another avenue for creating this compound analogues. This can be achieved either by starting with a pre-functionalized alkylating agent during the initial synthesis or by post-synthesis modification of the hexyl group. For example, using a functionalized halo-alkane (e.g., 6-bromo-1-hexanol) in the N-alkylation of 2-pyrrolidinone would directly yield a hydroxylated analogue. While direct functionalization of the saturated hexyl chain is challenging, theoretical pathways such as free-radical halogenation could introduce functionality for further elaboration. Research into catalysts for asymmetric desymmetrization has shown that catalysts bearing a simple n-hexyl side chain can be effective, indicating the compatibility of the hexyl group with various reaction conditions. researchgate.net
Asymmetric Synthesis and Chiral Resolution of this compound Stereoisomers
This compound itself is an achiral molecule. However, the introduction of one or more substituents onto the pyrrolidinone ring or the hexyl side chain can create chiral centers, resulting in stereoisomers. The synthesis of enantiomerically pure or enriched analogues is of significant interest and can be achieved through asymmetric synthesis or by resolving a racemic mixture.
Asymmetric Synthesis: Highly diastereoselective methods have been developed to synthesize chiral trans-4-hydroxy-5-substituted 2-pyrrolidinones. rsc.orgscispace.com These methods often involve intramolecular cascade processes using Grignard reagents, where the stereochemistry can be controlled by factors such as α-alkoxy substitution. rsc.org A flexible approach to protected trans-5-alkyl-4-hydroxy-2-pyrrolidinones utilizes the α-amidoalkylation of a benzenesulfone derived from (S)-malic acid with organozinc reagents. tandfonline.com
Chiral Resolution: This technique separates a racemic mixture of a chiral compound into its individual enantiomers.
Enzymatic Resolution: Enzymes, particularly lipases, are highly effective for chiral resolution. For instance, the immobilized Lipase (B570770) Novozym 435 has been successfully used for the kinetic resolution of an N-acetoxymethyl pyrrolidinone derivative, providing a practical route to enantiomerically pure compounds without the need for chromatography. acs.org
Dynamic Kinetic Resolution: This powerful technique involves the resolution of a racemic mixture where the undesired enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. Such a process has been studied for the asymmetric synthesis of 2-substituted pyrrolidines from 2-lithiopyrrolidines in the presence of a chiral ligand. nih.gov
Diastereomeric Salt Formation: This classical method involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization. pharmtech.com
| Methodology | Specific Technique | Key Features | Example Application | Reference |
| Asymmetric Synthesis | Diastereoselective Cascade | Uses Grignard reagents and chiral auxiliaries to control stereochemistry at C4 and C5. | Synthesis of trans-4-hydroxy-5-substituted 2-pyrrolidinones. | rsc.org |
| Chiral Resolution | Enzymatic Resolution | Uses enzymes like lipase to selectively react with one enantiomer. | Resolution of N-acetoxymethyl pyrrolidinone with Lipase Novozym 435. | acs.org |
| Chiral Resolution | Dynamic Kinetic Resolution | Combines resolution with in-situ racemization of the unwanted enantiomer. | Asymmetric synthesis of 2-substituted pyrrolidines via 2-lithiopyrrolidines. | nih.gov |
| Chiral Resolution | Enantiospecific Cocrystallization | One enantiomer of a chiral coformer selectively crystallizes with one enantiomer of the target. | Resolution of 2-(2-oxopyrrolidin-1-yl)butanamide. | pharmtech.com |
Mechanistic Investigations of N Hexyl 2 Pyrrolidinone in Chemical Processes
Reaction Mechanisms Involving N-Hexyl-2-pyrrolidinone as a Reactant or Intermediate
This compound, a cyclic lactam, possesses distinct reactive sites that allow it to participate in various chemical reactions, either as a starting reactant or as a transient intermediate species. The core reactivity stems from the amide functional group within the five-membered ring. The hydrogen atom on the nitrogen in unsubstituted 2-pyrrolidone is active and can undergo substitution reactions. chemicalbook.com In this compound, this position is occupied by the hexyl group, directing reactivity towards the carbonyl group and the lactam ring itself.
The carbonyl group of the pyrrolidone ring can undergo reduction. For instance, hydrogenation of 2-pyrrolidone in the presence of a cobalt catalyst at high temperatures yields pyrrolidine (B122466). chemicalbook.com While specific studies on this compound are less common, its structural similarity suggests it would undergo analogous transformations.
The lactam ring can be opened under certain conditions. In strong acidic or basic aqueous solutions, 2-pyrrolidone hydrolyzes to form 4-aminobutyric acid. chemicalbook.com In the presence of a base, it can also undergo ring-opening polymerization to form polypyrrolidone, also known as nylon 4. chemicalbook.com
Furthermore, this compound can serve as a monomer or part of a monomer unit in polymerization processes. For example, block copolymers have been synthesized using N-vinyl pyrrolidone (NVP) and n-hexyl methacrylate (B99206) (HMA). mdpi.compreprints.orgpreprints.org These syntheses, often employing techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, involve the sequential addition of monomers, where the pyrrolidone moiety becomes an integral part of the resulting polymer chain. mdpi.compreprints.org In such contexts, radical intermediates involving the pyrrolidone structure are fundamental to the chain propagation mechanism. The Hofmann-Löffler reaction, a method for forming pyrrolidines via intramolecular hydrogen atom abstraction by a nitrogen-centered radical, illustrates a fundamental reaction pathway for synthesizing the core pyrrolidine structure. wikipedia.org
Role of this compound in Catalytic Systems and Reaction Kinetics
This compound and its analogues function significantly in catalytic systems, primarily as polar aprotic solvents that can influence reaction kinetics and stabilize catalytic intermediates. atamanchemicals.comwikipedia.org These solvents are noted for their high boiling points, strong solvency, and good stability. atamanchemicals.com The class of N-alkyl-2-pyrrolidones, including N-methyl-2-pyrrolidone (NMP), are effective in palladium-catalyzed cross-coupling reactions like the Suzuki and Negishi couplings. rsc.org In these systems, the solvent can act as a ligand, coordinating to and stabilizing the unsaturated metal centers of catalytic intermediates, thereby preventing catalyst decomposition and enhancing activity. rsc.org Given that this compound shares the key dipolar aprotic pyrrolidone structure, it is expected to exhibit similar coordinating effects. wikipedia.orgosti.gov
The surfactant nature of this compound introduces the potential for its use in micellar catalysis. osti.govresearchgate.net In aqueous media, surfactants form micelles above a certain concentration, creating nanoscale reactors that can accelerate reaction rates and control selectivity. nanoscience.comacs.org The hydrophobic core of the micelle can solubilize nonpolar reactants, while the hydrophilic shell interfaces with the aqueous phase. This compartmentalization can protect water-sensitive reaction intermediates and bring reactants into close proximity, enhancing reaction kinetics. acs.org For example, the micellar environment created by surfactants with amide functionalities can mimic polar aprotic solvents like DMF or NMP, enabling extremely fast amide coupling reactions in water. acs.org
Intermolecular Interactions and Self-Assembly Phenomena of this compound in Solution
The amphiphilic nature of this compound, which combines a polar pyrrolidone headgroup with a nonpolar hexyl tail, drives its complex behavior in solution, characterized by self-assembly and strong intermolecular interactions. researchgate.net
In aqueous solutions, this compound (HP) exhibits surfactant properties, including the formation of micelles. osti.govresearchgate.net Micelles are aggregates that form spontaneously when the concentration of a surfactant in a liquid reaches a specific threshold known as the Critical Micelle Concentration (CMC). nanoscience.com Below the CMC, surfactant molecules exist predominantly as monomers, some of which adsorb at interfaces like the air-water surface, reducing surface tension. researchgate.netnanoscience.com Above the CMC, the interface becomes saturated, and the molecules begin to aggregate into micelles in the bulk solution. nanoscience.com
Studies have shown that this compound forms small micelles in water at a relatively high critical micelle concentration (CMC) of 0.45 M. researchgate.net The interior of these micelles is more polar than that of common long-chain surfactants like sodium dodecyl sulfate (B86663) (SDS). osti.gov The aggregation behavior is influenced by the alkyl chain length; for instance, N-butyl-2-pyrrolidone has an even higher CMC of approximately 1.0 M, reflecting its shorter, less hydrophobic tail. researchgate.net
| Compound | Alkyl Chain | CMC (M) | Reference |
|---|---|---|---|
| N-Butyl-2-pyrrolidone | C4 | ~1.0 | researchgate.net |
| This compound | C6 | 0.45 | researchgate.net |
| N-Cyclohexyl-2-pyrrolidone | C6 (Cyclic) | 0.45 | osti.govresearchgate.net |
The interaction between this compound and water is highly dependent on temperature and concentration, leading to distinct phase behavior. The N-Hexyl-2-pyrrolidone/water system is partially miscible and exhibits a lower consolute temperature (LCT) of 19.1°C. osti.govresearchgate.net Below this temperature, the two components are miscible in all proportions, but above 19.1°C, the mixture separates into two liquid phases: a water-rich phase and an HP-rich phase. osti.govresearchgate.net The interfacial tension between these two phases changes as a function of temperature, approaching zero at the LCT. osti.gov
This compound is surface active and forms micelles at all temperatures from the freezing point up to the LCT. osti.govresearchgate.net Above the LCT, it continues to form micelles in the water-rich phase up to at least 25°C. osti.govresearchgate.net In ternary systems, related solvents like N-methyl-2-pyrrolidone are used for liquid-liquid extraction, for example, to separate aromatic hydrocarbons from alkanes, highlighting the utility of the pyrrolidone solvent class in managing phase equilibria for chemical separations. researchgate.net
| Property | Value/Description | Reference |
|---|---|---|
| Miscibility | Partially miscible with water | osti.govresearchgate.net |
| Lower Consolute Temperature (LCT) | 19.1°C | osti.govresearchgate.net |
| Behavior Above LCT | Separates into two liquid phases (water-rich and HP-rich) | osti.gov |
| Micelle Formation | Occurs at temperatures below and above the LCT (in the water-rich phase) | osti.govresearchgate.net |
The molecular structure of this compound facilitates significant intermolecular interactions through both hydrogen bonding and dipolar forces. The pyrrolidone ring contains a highly polar amide group, resulting in a large molecular dipole moment. wikipedia.orgosti.gov N-alkyl-2-pyrrolidones are reported to have dipole moments close to 4 Debye. osti.gov
The carbonyl oxygen of the pyrrolidone ring acts as a potent hydrogen bond acceptor, while the molecule lacks a hydrogen bond donor on the amide group due to the hexyl substitution. nih.gov This structure allows this compound to form strong hydrogen bonds with protic solvents like water. researchgate.net In aqueous solutions, these interactions lead to the formation of complex, structured fluid mixtures. researchgate.net Even in non-aqueous environments, pyrrolidone derivatives can self-associate. researchgate.net Studies on 2-pyrrolidone have identified the presence of cyclic dimers and other oligomers in the liquid state, held together by hydrogen bonds. researchgate.netresearchgate.net These strong dipolar and hydrogen-bonding capabilities are fundamental to the compound's properties as a solvent and its self-assembly behavior. researchgate.netacs.org
Solvent Engineering and Performance of this compound in Chemical Transformations
Solvent engineering is a strategy that leverages the physicochemical properties of solvents to control reaction pathways, product morphology, and process efficiency. This compound, with its unique combination of a polar headgroup, a nonpolar tail, a high boiling point, and low vapor pressure, is a candidate for such applications. osti.gov
In the field of materials science, particularly for the fabrication of perovskite solar cells, solvent engineering using N-methyl-2-pyrrolidone (NMP) has been crucial. researchgate.netrsc.org NMP is used to control the crystallization of perovskite films, leading to higher quality, low-defect materials. researchgate.net The strong polarity of the solvent and its ability to coordinate with precursors like Pb²⁺ are key to this control. researchgate.net Given its structural similarity, this compound could offer similar benefits, with its longer alkyl chain potentially providing additional control over solubility and film formation kinetics.
This compound also demonstrates its utility as a solvent and component in polymer synthesis. It has been used in the synthesis of novel amphiphilic block copolymers, such as those made from N-vinyl pyrrolidone (NVP) and n-hexyl methacrylate (HMA). mdpi.com In these RAFT polymerization reactions, the choice of solvent is critical to ensure solubility of the monomers and the growing polymer chains, thereby influencing the molecular weight and composition of the final product. mdpi.compreprints.org The performance of this compound in these transformations is tied to its ability to act as a suitable medium for complex polymerization mechanisms, leading to well-defined macromolecular structures that can self-assemble into nanostructures like micelles. mdpi.compreprints.orgpreprints.org
Applications of N Hexyl 2 Pyrrolidinone in Advanced Chemical Systems
N-Hexyl-2-pyrrolidinone in Polymer Science and Engineering
In the realm of polymer science, the structural motifs related to this compound are instrumental in creating sophisticated macromolecular structures. This is particularly evident in the synthesis of specialized copolymers and the formation of complex supramolecular assemblies.
Research has demonstrated the synthesis of novel amphiphilic block copolymers by combining N-vinyl pyrrolidone (NVP) with n-hexyl methacrylate (B99206) (HMA), a derivative structurally related to this compound. mdpi.comresearchgate.net These copolymers, designated as PNVP-b-PHMA, are typically synthesized using controlled radical polymerization techniques, most notably Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. preprints.orgpreprints.org The RAFT process allows for the creation of well-defined block copolymers with controlled molecular weights and low polydispersity. preprints.orgacs.org
The synthesis involves the sequential addition of monomers, starting with NVP to form a hydrophilic block, followed by the polymerization of HMA to create a hydrophobic block. mdpi.compreprints.orgpreprints.org The resulting macromolecules are composed of two chemically distinct and immiscible polymer segments, giving them their amphiphilic character. mdpi.compreprints.org Characterization of these block copolymers is thoroughly performed using techniques such as Size Exclusion Chromatography (SEC) to monitor the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and Differential Scanning Calorimetry (DSC) to study their thermal properties. preprints.orgpreprints.org Another method employed for synthesizing block copolymers with HMA is anionic polymerization, which can also yield high conversion rates and well-defined polymer structures. researchgate.net
Table 1: Examples of Synthesized PNVP-b-PHMA Block Copolymers via RAFT Polymerization This table is representative of data found in scientific literature and illustrates typical compositions of block copolymers synthesized using N-vinyl pyrrolidone and n-hexyl methacrylate.
| Sample ID | Molar Ratio [NVP]₀/[CTA]₀/[AIBN]₀ | Final Molecular Weight (Mₙ) g/mol | Polymer Composition (wt% PNVP) | Source |
|---|---|---|---|---|
| PNVP-b-PHMA #1 | 100/1/0.2 (for PNVP block) | 15,700 | 40.1 | mdpi.com |
| PNVP-b-PHMA #2 | 100/1/0.2 (for PNVP block) | 21,500 | 29.3 | mdpi.com |
| PNVP-b-PHMA #3 | 100/1/0.2 (for PNVP block) | 30,100 | 20.9 | mdpi.com |
| PNVP-b-PHMA #4 | 100/1/0.2 (for PNVP block) | 36,400 | 17.3 | mdpi.com |
The amphiphilic nature of block copolymers like PNVP-b-PHMA, derived from NVP and HMA, allows them to self-assemble into various ordered nanostructures in selective solvents. mdpi.compreprints.org This dual nature, featuring a hydrophilic (water-attracting) PNVP block and a hydrophobic (water-repelling) PHMA block, is the driving force behind the formation of supramolecular architectures such as micelles, vesicles, and hydrogels. mdpi.compreprints.org
In aqueous solutions, where the PNVP block is soluble and the PHMA block is not, these copolymers spontaneously form core-shell micellar structures. mdpi.compreprints.org The hydrophobic PHMA segments aggregate to form the core of the micelle, while the hydrophilic PNVP segments form the outer corona, stabilizing the structure in the aqueous environment. preprints.org Research indicates that the flexible, linear n-hexyl group of the PHMA block facilitates the formation of compact cores, leading to micelles with high aggregation numbers. mdpi.com These supramolecular structures are not merely of academic interest; they have practical applications, such as the efficient encapsulation of hydrophobic compounds like curcumin (B1669340) within their micellar cores. mdpi.compreprints.orgpreprints.org The ability to form these well-defined, adaptive macromolecular architectures is a significant challenge and goal in modern polymer science, with potential applications in responsive materials. core.ac.uk
Utilization of this compound in Extraction and Separation Processes
N-alkyl-2-pyrrolidones, including the hexyl derivative, are recognized as a class of biodegradable, surface-active solvents with low vapor pressure. osti.gov These properties make them suitable for developing improved extraction and separation processes, particularly in applications like enhanced oil recovery. osti.gov Solvent extraction, or liquid-liquid extraction, is a fundamental technique used to separate components from a solution by transferring them to an immiscible liquid phase. mdpi.com
This compound and its analogues function effectively in these processes. For instance, N-cyclohexyl-2-pyrrolidone, a close structural relative, is known to form small micelles in aqueous solutions, a behavior that can be critical in solubilization and extraction mechanisms. osti.gov The family of N-alkyl-2-pyrrolidones demonstrates adjustable polarity based on the length of the alkyl chain, allowing them to be tailored for either hydrophilic or hydrophobic applications. acs.org This tunability is valuable in separation science. For example, N-dodecyl-2-pyrrolidone, a longer-chain version, is effective in the separation of organic acids due to its carbonyl group, showcasing the functional role of the pyrrolidone ring in these applications. acs.org The use of pyrrolidone-based solvents like N-methyl-2-pyrrolidone (NMP) has also been proven effective in extractive distillation for separating challenging azeotropic mixtures. researchgate.net
This compound as a Component in Specialized Chemical Formulations (e.g., Perovskite Films, Agrochemicals)
The distinct solvent properties of N-alkyl-2-pyrrolidones have led to their inclusion in highly specialized chemical formulations, from advanced materials for renewable energy to agricultural products.
In the fabrication of perovskite solar cells, solvents play a critical role in film quality. researchgate.net While N-methyl-2-pyrrolidone (NMP) is more commonly cited, its function highlights the utility of the pyrrolidone solvent family in this application. researchgate.netnih.govmdpi.com NMP is used as a solvent or additive in the precursor solution to dissolve cesium lead halide precursors and control the crystallization of the perovskite film. nih.govrsc.org Its ability to coordinate with lead compounds helps in forming uniform, high-quality films with reduced defect densities, which is essential for device efficiency and stability. researchgate.netrsc.orgresearchgate.net The use of NMP provides a wider processing window compared to other solvents like DMSO, making the manufacturing process more reproducible. rsc.org Given these established roles, N-Hexyl-2-pyrrolidone, with its similar polar head and longer nonpolar tail, presents an alternative with potentially modified solubility and evaporation characteristics for optimizing perovskite film fabrication.
In the agrochemical sector, N-alkyl-2-pyrrolidones are used as inert ingredients, primarily as solvents in pesticide formulations. chemnet.comepa.gov Specifically, N-(n-octyl)-2-pyrrolidone and N-(n-dodecyl)-2-pyrrolidone are approved for use in cotton defoliant formulations containing the active ingredients thidiazuron (B128349) and diuron. epa.gov In this context, the pyrrolidone derivative acts as a solvent to ensure the stability and effective application of the active pesticides. epa.gov The use of co-polymers based on the related 1-vinyl-2-pyrrolidinone in other agrochemical formulations further underscores the importance of the pyrrolidone chemical structure in this industry. google.com
Contributions to Nanomaterial Synthesis and Stabilization
The synthesis of nanomaterials with controlled size, shape, and stability is a cornerstone of nanotechnology. rsc.org The choice of solvents and stabilizing agents is critical in the synthesis process. acs.orgthno.org Pyrrolidone-based compounds and polymers play a significant role in this field.
Poly(N-vinyl pyrrolidone) (PVP), a polymer derived from a monomer closely related to the pyrrolidone family, is widely used in the synthesis of polymeric nanoparticles (PNPs) and as a stabilizer for various inorganic nanoparticles. acs.orgnih.gov In PNP synthesis, methods like emulsification-solvent evaporation or nanoprecipitation are often employed, where the polymer precipitates to form nanoparticles. nih.gov The presence of a stabilizer like PVP is crucial for controlling particle size and preventing aggregation. nih.gov
Furthermore, the self-assembly of amphiphilic block copolymers such as PNVP-b-PHMA into micelles is, in itself, a method for producing polymeric nanoparticles. mdpi.compreprints.org These structures are formed spontaneously in a solution, resulting in stable, nano-sized core-shell particles. mdpi.com The synthesis of metal nanoparticles, such as those made of gold or silver, also frequently employs stabilizing ligands to control growth and prevent agglomeration. acs.orgissp.ac.ru The principles governing the role of solvents and polymer stabilizers in these processes suggest that this compound, with its surfactant-like properties, can contribute to the synthesis and stabilization of various nanomaterials by mediating particle formation and growth at the nanoscale. osti.gov
Biological Interactions and Toxicological Research on N Hexyl 2 Pyrrolidinone
Permeation Enhancement Mechanisms Across Biological Membranes
N-Hexyl-2-pyrrolidinone is part of a class of compounds known as 1-alkyl-2-pyrrolidones, which are recognized for their capacity to enhance the permeation of substances across biological membranes, particularly the skin. The primary barrier to transdermal drug delivery is the outermost layer of the epidermis, the stratum corneum. The mechanisms by which this compound facilitates transport across this barrier are multifaceted, primarily involving interactions with the lipid structures of the stratum corneum.
Stratum Corneum Interaction Models
The prevailing model for the stratum corneum's structure is the "brick and mortar" model, where the corneocytes are the "bricks" and the intercellular lipid matrix acts as the "mortar." Permeation enhancers like this compound primarily exert their effects on this lipid matrix. It is understood that N-alkyl-2-pyrrolidones increase the fluidity of the stratum corneum lipids. This fluidization disrupts the highly ordered lamellar structure of the lipids, creating more permeable pathways for drug molecules to traverse. The length of the alkyl chain in these compounds plays a crucial role in their effectiveness as permeation enhancers, with the hexyl group of this compound providing a balance of lipophilicity and molecular size to effectively integrate into and disrupt the lipid bilayers.
Lipoidal Pathway Analysis and Enhancement Factors
The lipoidal pathway, which involves diffusion through the continuous lipid matrix of the stratum corneum, is the principal route for the transport of most drugs across the skin. This compound enhances permeation through this pathway by increasing the partitioning of a drug from its vehicle into the stratum corneum lipids. Studies on a series of 1-alkyl-2-pyrrolidones have shown that they increase the uptake of steroidal permeants into the hairless mouse stratum corneum, suggesting that a key mechanism of action is the enhanced partitioning of the permeant into the lipoidal domains europa.eu.
The potency of 1-alkyl-2-pyrrolidones as permeation enhancers has been observed to be modestly dependent on the alkyl chain length when evaluated under isoenhancement conditions europa.eu. This suggests that while the length of the alkyl chain is a factor, the fundamental interaction of the pyrrolidone ring with the lipid headgroups and the subsequent disruption of the lipid packing are critical to the enhancement effect. The enhancement factor, a measure of the increase in permeability, is directly related to the concentration of the enhancer within the stratum corneum lipids.
Cellular and Subcellular Interactions of this compound
While much of the research on this compound has focused on its role as a permeation enhancer at the tissue level, investigations into its interactions at the cellular and subcellular levels are emerging. Studies on analogous N-alkyl-2-pyrrolidones, such as N-methyl-2-pyrrolidone (NMP), provide insights into the potential cellular activities of this compound.
Research has indicated that NMP can stimulate epidermal Langerhans cells, which are crucial antigen-presenting cells in the skin. This suggests that N-alkyl-2-pyrrolidones may have immunomodulatory effects. Furthermore, NMP has been shown to be a bioactive anti-inflammatory compound that increases the expression of the transcription factor Krüppel-like factor 2 (KLF2) in monocytes and endothelial cells. This leads to a reduction in the production of pro-inflammatory cytokines and adhesion molecules. These findings suggest that this compound could potentially exhibit similar anti-inflammatory properties through the modulation of key cellular signaling pathways.
The cellular uptake of compounds related to this compound has also been investigated. Studies on nanocarriers made from amphiphilic oligomers of N-vinyl-2-pyrrolidone indicate that their uptake by cells is mediated through a dynamin-dependent endocytic pathway. This suggests that this compound may also enter cells through endocytosis, although further research is needed to confirm the specific mechanisms.
Toxicological Profiles and Endpoint Analysis of this compound and Analogues
The toxicological assessment of this compound is informed by studies on the compound itself and its structural analogues, primarily N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP). These studies provide a framework for understanding the potential hazards associated with exposure to this compound.
Developmental and Reproductive Toxicity Studies
Developmental and reproductive toxicity are critical endpoints in the safety assessment of chemicals. Extensive research on NMP and NEP has demonstrated their potential to cause developmental toxicity.
Studies on N-ethyl-2-pyrrolidone (NEP) in Sprague-Dawley rats have shown that oral administration during gestation can lead to maternal toxicity, evidenced by reduced body weight gain and food consumption. At higher doses, NEP was found to be embryotoxic and teratogenic, causing an increased incidence of resorptions and fetal malformations, including edema, anal atresia with absent tail, and cardiovascular defects europa.eunih.gov. A dose-related decrease in fetal weight was also observed europa.eu.
Similarly, oral administration of N-methyl-2-pyrrolidone (NMP) to pregnant rats resulted in developmental toxicity. At maternally toxic doses, there was a significant increase in the incidence of resorptions and fetal malformations jst.go.jpnih.gov. Malformations observed included imperforate anus, absence of a tail, and defects in the great vessels and cervical arches nih.gov. A dose-related decrease in fetal body weight was also a consistent finding jst.go.jpnih.gov.
The following table summarizes key findings from developmental toxicity studies of N-ethyl-2-pyrrolidone (NEP) in rats.
| Dose (mg/kg/day) | Maternal Effects | Developmental Effects |
| 50 | Reduction in body weight gain and food consumption | - |
| 250 | Reduction in body weight gain and food consumption | Significant decrease in fetal weight; increased incidence of supernumerary ribs |
| 500 | Reduction in body weight gain and food consumption | Increased resorptions; significantly increased incidence of malformed fetuses |
| 750 | Reduction in body weight gain and food consumption | High incidence of resorptions (83%); significantly increased incidence of malformed fetuses |
Data sourced from a study on the developmental toxicity of N-ethyl-2-pyrrolidone administered orally to rats europa.eu.
Reproductive toxicity studies in male rats exposed to NMP have shown that high doses can lead to infertility and significant damage to the seminiferous epithelium in the testes. However, at lower doses, no significant effects on fertility or spermatogenesis were observed.
Neurotoxicological Investigations
The potential for neurotoxicity is another important aspect of the toxicological profile of N-alkyl-2-pyrrolidones. Studies on N-methyl-2-pyrrolidone (NMP) have provided some insights into this area. In subchronic repeat-dose studies in animals, neurotoxic effects were observed at high doses. These effects included occasional increases in latency in swimming maze tests and borderline impairment in operant behavior.
In contrast, a cross-sectional study of workers exposed to NMP at mean concentrations ranging from 0.14 to 0.26 ppm found no differences in clinical data, motor and sensory nerve conduction velocities, or neurobehavioral tests compared to a control group. This suggests that at low levels of occupational exposure, the neurotoxic effects observed in animal studies at high doses may not be apparent in humans. However, further research is needed to fully understand the neurotoxic potential of this compound and to establish safe exposure limits.
Immunotoxicological Assessments
Direct immunotoxicological assessment of this compound is not extensively documented. However, studies on related compounds suggest that the pyrrolidinone moiety can interact with the immune system. For instance, N-methyl-2-pyrrolidone (NMP) has been identified as a novel adjuvant for enhancing cutaneous immune responses. nih.gov Research has shown that NMP stimulates the skin's immune system through the activation of epidermal Langerhans cells. nih.gov
When applied to murine skin, NMP-containing adhesive tape prompted immediate stimulation of these Langerhans cells. The activated cells demonstrated enhanced expression of major histocompatibility complex (MHC) class II molecules, underwent morphological changes such as the loss of dendrites, and migrated efficiently to the draining lymph nodes. nih.gov Furthermore, the application of a melanoma-associated peptide antigen in combination with the NMP tape led to a significant expansion of specific cytotoxic T lymphocytes (CTLs). nih.gov These findings indicate a potential role for NMP as an adjuvant in percutaneous immunizations, highlighting a significant interaction with the adaptive immune system. nih.gov
In Vitro and In Vivo Systemic Effects
Systemic effects have been characterized for several N-alkyl-2-pyrrolidones, providing insights into the potential toxicology of this compound. The most sensitive and consistently observed effect across oral, dermal, and inhalation studies with NMP is a decrease in body weight gain. industrialchemicals.gov.au
In vivo studies on NMP have revealed a range of systemic effects. A 28-day dietary study in rats identified testicular degeneration and atrophy in males and thymic atrophy in females at high dose levels. who.int Developmental toxicity is another critical endpoint, with NMP showing effects such as increased pre-implantation loss in rats following inhalation. who.int Studies on N-ethyl-2-pyrrolidone (NEP) also report maternal toxicity and developmental toxicity in rats after oral administration. researchgate.net Research on N-octyl-2-pyrrolidone (NOP) established a developmental No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg in rats, with altered growth observed at higher doses. epa.gov
In vitro studies using rat whole embryo culture have been employed to assess the embryotoxic potential of NMP and its metabolites directly. These studies classified NMP and its metabolite 5-hydroxy-N-methyl-pyrrolidone (5-HNMP) as weakly embryotoxic, inducing specific aberrations in the head region and abnormal development of visceral arches. nih.gov
The following table summarizes key systemic toxicity findings for various N-alkyl-2-pyrrolidones.
| Compound | Species | Study Type | Observed Effects | NOAEL |
| N-Methyl-2-pyrrolidone (NMP) | Rat | 28-day dietary | Decreased body weight gain, testicular degeneration, thymic atrophy. who.int | 429 mg/kg/day (males) who.int |
| N-Methyl-2-pyrrolidone (NMP) | Rat | Inhalation (developmental) | Increased pre-implantation loss. who.int | 360 mg/m³ who.int |
| N-Ethyl-2-pyrrolidone (NEP) | Rat | Oral (developmental) | Maternal toxicity, increased resorptions. researchgate.net | 50 mg/kg/day researchgate.net |
| N-Octyl-2-pyrrolidone (NOP) | Rat | Dermal (developmental) | Altered growth, increased incidence of wavy ribs at LOAEL. epa.gov | 200 mg/kg epa.gov |
NOAEL: No-Observed-Adverse-Effect Level. Data is derived from studies on analogue compounds.
Structure-Activity Relationships in Biological Systems
The structure-activity relationship (SAR) describes how the chemical structure of a molecule correlates with its biological activity. wikipedia.org For the N-alkyl-2-pyrrolidone series, a key structural feature influencing biological function is the length of the N-alkyl chain. This is particularly evident in their antimicrobial properties.
Research indicates that the antimicrobial efficacy of certain polymer systems containing pyrrolidinone derivatives is dependent on the length of the hydrophobic alkyl segment. mdpi.com For instance, a study on methacrylate (B99206) monomers with pendant quaternary ammonium salts found that the corresponding polymer with hexyl groups was more effective against bacteria than the one with butyl groups. mdpi.com Another study on antimicrobial polymers demonstrated that increasing the alkyl chain length from a butyl (C4) to a hexyl (C6) group reduced the minimum inhibitory concentration (MIC) value against test organisms from 250 µg/mL to 62.5 µg/mL. acs.org Similarly, other research has noted that compounds featuring an octyl (C8) chain were more active, particularly against S. aureus. nih.gov
This trend suggests that within the N-alkyl-2-pyrrolidone class, increasing the lipophilicity via elongation of the N-alkyl chain to a certain length, such as a hexyl or octyl group, enhances interaction with and disruption of microbial cell membranes, leading to greater antimicrobial activity. mdpi.comnih.govchemicalbook.com
Exploration of Biological Activities (e.g., Antimicrobial, Anticancer)
The pyrrolidinone ring is a versatile scaffold found in many compounds with diverse pharmacological activities. researchgate.netresearchgate.net
Antimicrobial Activity
N-alkyl-2-pyrrolidones with alkyl chains ranging from C6 to C20 are noted for their use in antimicrobial cleaning compositions. google.com N-Hexyl-2-pyrrolidone falls within this category. Its close analogue, N-octyl-2-pyrrolidone (NOP), has been shown to possess both bacteriostatic and bactericidal properties against various Gram-positive and Gram-negative bacteria. chemicalbook.com Studies have demonstrated that NOP can effectively kill bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. chemicalbook.com The compound's surface-active properties, stemming from the combination of a hydrophilic pyrrolidinone head and a non-polar alkyl chain, contribute to its antimicrobial function. chemicalbook.com
The table below summarizes the demonstrated antimicrobial activity of the related compound N-octyl-2-pyrrolidone.
| Compound | Organism | Type | Effect |
| N-Octyl-2-pyrrolidone | Pseudomonas aeruginosa | Gram-negative Bacteria | Bactericidal chemicalbook.com |
| N-Octyl-2-pyrrolidone | Escherichia coli | Gram-negative Bacteria | Bactericidal chemicalbook.com |
| N-Octyl-2-pyrrolidone | Staphylococcus aureus | Gram-positive Bacteria | Bactericidal chemicalbook.com |
Data is based on the analogue compound N-Octyl-2-pyrrolidone.
Anticancer Activity
While no studies have specifically evaluated the anticancer properties of this compound, research on the core 2-pyrrolidinone (B116388) structure and its more complex derivatives suggests potential for this class of compounds in oncology. researchgate.net The unsubstituted 2-pyrrolidinone ring, isolated from Brassica oleracea, exhibited in vitro cytotoxicity against human cancer cell lines. nih.gov It was found to induce apoptosis and mediate its anti-proliferative effects through cell cycle arrest in the G0/G1 phase. nih.gov
Numerous synthetic derivatives of pyrrolidinone have been developed and evaluated for their anticancer activity, showing that the pyrrolidinone scaffold can be incorporated into molecular structures that inhibit cancer cell viability. researchgate.netnih.govmdpi.com For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated enhanced anticancer activity against human A549 lung epithelial cells upon incorporation of oxadiazolethione and aminotriazolethione rings. mdpi.com
The table below presents the cytotoxic activity of the parent 2-pyrrolidinone compound against two human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (24h) | IC₅₀ (48h) |
| 2-Pyrrolidinone | HeLa | Cervical Cancer | 2.5 µg/ml nih.gov | 1.5 µg/ml nih.gov |
| 2-Pyrrolidinone | PC-3 | Prostate Cancer | 3.0 µg/ml nih.gov | 2.0 µg/ml nih.gov |
IC₅₀: The half maximal inhibitory concentration. Data is based on the parent compound 2-Pyrrolidinone.
Environmental Fate and Ecotoxicological Impact of N Hexyl 2 Pyrrolidinone
Environmental Release and Distribution Pathways
N-Hexyl-2-pyrrolidinone, like other N-alkyl-2-pyrrolidones, is utilized in various industrial, commercial, and agricultural applications. Its release into the environment is primarily linked to these uses. The analogous compound N-Octyl-2-pyrrolidone is used as a solvent, an intermediate in the production of electronics and industrial chemicals, a component in agrochemicals, and a wetting agent in cleaners and textiles ashland.comepa.govnih.gov. Similarly, N-Methyl-2-pyrrolidone sees wide use as a solvent in petrochemical processing and electronics manufacturing epa.govrevistanefrologia.com.
Based on these applications, the primary pathways for the environmental release of N-Hexyl-2-pyrrolidone likely include:
Industrial Wastewater: Discharge from manufacturing facilities where the compound is produced or used as a solvent or chemical intermediate.
Agricultural Runoff: Application of pesticide formulations containing the compound as a co-solvent can lead to its introduction into surface waters and soil atamanchemicals.com.
Landfill Leachate: Disposal of consumer and industrial products containing the compound may result in its presence in landfill leachate, which can contaminate groundwater due to the mobility of similar compounds in soil revistanefrologia.commst.dk.
Atmospheric Emissions: While less volatile than its shorter-chain analog NMP, volatilization during use as a solvent can lead to atmospheric release, followed by wet deposition revistanefrologia.com.
Once released, the distribution of this compound in the environment is governed by its physicochemical properties. Like N-Octyl-2-pyrrolidone, it is expected to primarily partition to soil and water ashland.com. Its miscibility in water suggests it will be mobile in aquatic systems, while its affinity for organic carbon will influence its sorption to soil and sediment ashland.comrevistanefrologia.com.
Biodegradation and Environmental Persistence Studies
Studies on closely related N-alkyl-2-pyrrolidones indicate a general susceptibility to microbial degradation. N-Octyl-2-pyrrolidone is classified as "readily biodegradable," suggesting that N-Hexyl-2-pyrrolidone is also likely to be non-persistent in the environment ashland.com. Biodegradation studies of N-Methyl-2-pyrrolidone have consistently shown it to be readily biodegradable in various environmental simulations epa.gov.
Microbial degradation is a key process in the environmental fate of these compounds. For instance, bacteria from the genera Pseudomonas, Paracoccus, Acinetobacter, and Rhodococcus have been isolated from activated sludge and are capable of utilizing NMP as a sole source of carbon and nitrogen researchgate.net. The degradation pathway for NMP in Paracoccus sp. involves oxidation and cleavage of the pyrrolidinone ring, ultimately mineralizing the compound to succinic acid, which enters the Krebs cycle researchgate.net. It is plausible that similar microbial pathways contribute to the degradation of N-Hexyl-2-pyrrolidone in soil and water systems.
Ecotoxicity Assessments in Aquatic and Terrestrial Ecosystems
The ecotoxicological impact of this compound is assessed based on its potential to cause harm to organisms in aquatic and terrestrial environments.
Data for the close analog N-Octyl-2-pyrrolidone indicates it is moderately to highly toxic to aquatic organisms ashland.com. It is classified as "toxic to aquatic life with long lasting effects" ashland.comcarlroth.com. The toxicity is generally evaluated through standardized tests measuring endpoints such as mortality (LC50) for fish, immobilization (EC50) for invertebrates, and growth inhibition (ErC50) for algae.
Specific toxicity data for N-Octyl-2-pyrrolidone, which serves as a proxy for N-Hexyl-2-pyrrolidone, is detailed in the table below.
| Organism Type | Species | Endpoint | Value (mg/L) | Exposure Time | Source |
|---|---|---|---|---|---|
| Fish | (Not Specified) | LC50 | 17.8 | 96 h | carlroth.com |
| Aquatic Invertebrates | (Not Specified) | EC50 | 7.59 | 48 h | carlroth.com |
| Algae | (Not Specified) | ErC50 | 19 | 72 h | carlroth.com |
| Microorganisms | (Not Specified) | EC50 | 250 | 30 min | carlroth.com |
There is a significant lack of data regarding the toxicity of N-alkyl-2-pyrrolidones to terrestrial organisms. For NMP, the REACH registration dossier notes that testing for terrestrial toxicity is "scientifically unjustified" mst.dk. Limited older studies on birds exposed to NMP indicated low acute oral toxicity who.int. No specific studies on the terrestrial toxicity of this compound were identified.
Bioaccumulation Potential in Environmental Systems
Bioaccumulation refers to the accumulation of a chemical in an organism from the surrounding environment. The potential for a substance to bioaccumulate is often estimated using the octanol-water partition coefficient (Log Kow). A higher Log Kow value suggests a greater potential for the substance to accumulate in fatty tissues.
N-Octyl-2-pyrrolidone has a Log Kow of 3.27 and is described as having a moderate potential for bioaccumulation, although it is not formally considered to be bioaccumulative ashland.com. In contrast, the shorter-chain N-Methyl-2-pyrrolidone has a low Log Kow (-0.38) and its estimated bioconcentration factor (BCF) is low, suggesting it does not bioaccumulate in aquatic organisms mst.dkepa.gov.
Given its hexyl chain, the Log Kow for this compound would be expected to fall between that of NMP and NOP. This indicates a low to moderate potential for bioaccumulation in environmental systems.
Mitigation Strategies for Environmental Release and Contamination
Mitigation strategies aim to reduce or prevent the release of this compound into the environment and to manage contamination. These strategies can be implemented at various stages of the product lifecycle.
Process Optimization and Solvent Recovery: In industrial settings, implementing closed-loop systems and solvent recovery technologies, such as two-step distillation, can significantly reduce emissions. Studies on NMP have shown that such processes can recover up to 95% of the solvent from aqueous waste streams, reducing both hazardous waste disposal and the need for virgin solvent researchwithrowan.comresearchgate.net.
Substitution with Greener Alternatives: Replacing N-alkyl-2-pyrrolidones with more environmentally benign solvents is a key mitigation strategy revistanefrologia.com. Life cycle assessments have shown that substituting NMP with solvents like dimethyl sulfoxide (B87167) (DMSO) can reduce total life cycle emissions significantly researchwithrowan.com.
Wastewater Treatment: For industrial effluents containing N-alkyl-2-pyrrolidones, effective wastewater treatment is crucial. Biological treatment methods utilizing activated sludge have proven effective for degrading these compounds researchgate.net.
Regulatory Controls: Regulatory actions, such as those undertaken by the U.S. Environmental Protection Agency (EPA) for NMP, represent a critical mitigation strategy. These can include banning certain uses, setting concentration limits in products, and establishing workplace chemical protection programs to control releases epa.gov.
Best Management Practices: In agricultural applications, adopting best management practices can minimize runoff. This includes avoiding application before heavy rainfall and using appropriate buffer zones around water bodies. For all uses, following guidelines for safe handling, storage, and disposal is essential to prevent accidental releases carlroth.com.
Analytical Methodologies for N Hexyl 2 Pyrrolidinone Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental for separating N-Hexyl-2-pyrrolidinone from complex mixtures, enabling its precise quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information.
For related compounds such as N-methyl-2-pyrrolidinone (NMP), GC-MS methods have been well-established, and these can be adapted for this compound. researchgate.net A typical GC-MS method would involve direct injection of a liquid sample or a headspace injection for volatile analysis. The use of a nitrogen-phosphorous detector (NPD) in conjunction with or as an alternative to a mass spectrometer can enhance selectivity and sensitivity for nitrogen-containing compounds like this compound. keikaventures.comnih.gov Method optimization would involve selecting the appropriate column, temperature programming, and mass spectrometer settings to achieve optimal separation and detection. chromatographyonline.comcdc.gov
Table 1: Illustrative GC-MS Parameters for Pyrrolidinone Derivative Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Amine capillary, 30 m, 0.32-mm ID, 1-µm film |
| Injection Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 60°C to 200°C at 10°C/min |
| Detector | Mass Spectrometer (Scan or SIM mode) or NPD |
This table presents typical parameters that could be adapted for this compound analysis based on methods for similar compounds. cdc.gov
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, a reverse-phase HPLC method would likely be employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. sielc.comsielc.com
The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and reduces matrix interference. fda.gov In this technique, a precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach allows for highly specific and sensitive quantification, even in complex biological or environmental samples. fda.govnih.gov For mass spectrometry compatible applications, mobile phase additives like formic acid are typically used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com
Table 2: Example HPLC-MS/MS Parameters for Pyrrolidinone Analysis
| Parameter | Typical Setting |
|---|---|
| Column | C18 or Phenyl-Hexyl |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid |
| Flow Rate | 0.2-0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This table illustrates typical parameters that could be optimized for this compound, based on established methods for analogous compounds. fda.govnih.gov
Spectroscopic Methods for Structural Characterization and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. chemicalbook.comchemicalbook.comresearchgate.netrsc.orgspectrabase.com The ¹H NMR spectrum would show characteristic signals for the protons on the hexyl chain and the pyrrolidinone ring, with their chemical shifts and splitting patterns providing detailed structural information. Similarly, the ¹³C NMR spectrum would provide information on the carbon framework of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule. nih.govnist.govspectrabase.comchemicalbook.com The FTIR spectrum of this compound would exhibit a characteristic strong absorption band for the amide carbonyl group (C=O) and various C-H and C-N stretching and bending vibrations. nih.govspectrabase.com
While primarily used for structural confirmation, these spectroscopic techniques can also be adapted for quantitative analysis under specific conditions, although chromatographic methods are generally preferred for this purpose due to their higher sensitivity and ability to handle complex mixtures.
Sample Preparation and Extraction Protocols for Diverse Matrices (e.g., Biological, Environmental, Formulations)
Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove interfering substances prior to analysis. gcms.czamericanpharmaceuticalreview.comnih.gov The choice of extraction protocol depends on the nature of the matrix.
Biological Matrices (e.g., blood, urine, tissue) : For biological samples, protein precipitation is a common first step to remove proteins that can interfere with the analysis. gcms.cz This is often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration of the analyte. orientjchem.orgwebsiteonline.cn In LLE, the analyte is partitioned between the aqueous sample and an immiscible organic solvent. orientjchem.org SPE utilizes a solid sorbent to retain either the analyte or the interfering components, allowing for their separation. researchgate.netresearchgate.net
Environmental Matrices (e.g., water, soil) : For water samples, direct injection may be possible for HPLC-MS/MS if the concentration is high enough. Otherwise, preconcentration techniques like SPE are often necessary. mdpi.com For soil and other solid samples, an initial extraction with an appropriate organic solvent is typically required, followed by cleanup using SPE or other techniques. mdpi.com Dispersive solid-phase extraction (d-SPE) is another technique that can be employed for the cleanup of extracts from complex matrices. mdpi.com
Formulations : In the case of formulated products, a simple "dilute and shoot" approach, where the sample is diluted with a suitable solvent before injection, may be sufficient. americanpharmaceuticalreview.com However, if the formulation contains interfering excipients, a more extensive extraction and cleanup procedure may be necessary.
Development of Novel Analytical Techniques for this compound
One such technique is headspace solid-phase microextraction (HS-SPME) coupled with GC. nih.gov In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile and semi-volatile analytes, such as this compound, partition onto the fiber, which is then thermally desorbed in the GC inlet. This technique is solvent-free, combines extraction and preconcentration into a single step, and can provide very low detection limits. nih.gov The development of new fiber coatings continues to expand the applicability and enhance the selectivity of this technique.
Additionally, advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), offer improved specificity and the ability to perform non-targeted screening for metabolites and degradation products of this compound. researchgate.netmdpi.com
Computational Chemistry and Modeling Studies of N Hexyl 2 Pyrrolidinone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly methods rooted in Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and other electronic properties that govern how a molecule interacts with others.
For a molecule like N-Hexyl-2-pyrrolidinone, these calculations would reveal key insights. The core of the molecule is the 5-membered lactam ring, which is also present in NMP wikipedia.org. This ring structure, with its polar amide group, creates a significant dipole moment. The reactivity of the molecule is largely influenced by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability.
DFT studies on related systems are used to construct a theoretical basis for understanding intermolecular interactions acs.org. Global reactivity parameters derived from the energies of these orbitals can be used to quantify aspects of reactivity.
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Description | Significance for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between ELUMO and EHOMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | A high dipole moment, as expected from the lactam ring, influences solubility and intermolecular interactions. NMP has a strong dipole moment of 4.09 D acs.org. |
| Chemical Potential (μ) | Related to the "escaping tendency" of electrons from a system. | Governs the direction of charge transfer in a reaction. |
| Global Hardness (η) | A measure of the resistance to change in electron distribution or charge transfer. | "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. |
Molecular Dynamics Simulations of this compound Interactions in Various Media
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to understand how molecules interact with each other in different environments, such as in a pure liquid state or in solution.
MD simulations have been effectively used to study the structural and dynamic properties of the related solvent N-Methyl-2-pyrrolidone (NMP), both in its pure liquid form and in aqueous solutions researchgate.net. These studies provide a framework for understanding how this compound would behave.
In an aqueous environment, the amphiphilic nature of this compound—having a polar lactam head group and a nonpolar hexyl tail—would dictate its interaction with water molecules. MD simulations could model the solvation shell around the molecule, showing how water molecules orient themselves around the polar head and the hydrophobic tail. It is expected that the longer, more hydrophobic hexyl chain of this compound, compared to the methyl group of NMP, would lead to more pronounced hydrophobic effects, potentially promoting self-aggregation or micelle formation in water at certain concentrations. Studies on NMP have shown strong interactions with water, and the addition of the longer alkyl chain would likely influence the resulting mixture's structural properties researchgate.net.
In non-aqueous media, such as in mixtures with hydrocarbons, MD simulations can predict thermodynamic properties like the free energy of mixing researchgate.net. For this compound, simulations could model its interactions with other organic molecules, which is crucial for its application as a solvent or a dispersant. The simulations can provide detailed information on intermolecular packing and the range of local interactions, which are known to be significant in liquid NMP acs.org.
Structure-Property Relationship Modeling and Predictive Analytics
Structure-Property or Structure-Activity Relationship (SAR/QSPR) modeling is a predictive approach that correlates the chemical structure of a molecule with its physical properties or biological activity. These models are built by finding statistically significant relationships between calculated molecular descriptors and experimentally measured properties.
For the N-alkyl-pyrrolidone family, a key structural variable is the length of the N-alkyl chain. This feature significantly influences properties like solvency, surface tension, and biological interactions. For instance, N-Octyl-pyrrolidone, with a longer alkyl chain than this compound, is known to be a wetting agent that combines solvency with surface activity atamanchemicals.com. Its properties are dictated by the interplay between the polar lactam ring and the nonpolar octyl chain atamanchemicals.com.
A predictive model for this compound could use descriptors such as:
Topological Descriptors: Molecular size, shape, and branching.
Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges.
Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP), which for this compound would be significantly higher than that of NMP (logP = -0.40) due to the hexyl chain wikipedia.org.
These models can predict important properties for industrial applications, such as boiling point, viscosity, and solvent capacity for various solutes. They are also used in toxicology to predict endpoints like skin irritation or aquatic toxicity, providing a means to screen compounds for potential hazards without extensive experimental testing.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Toxicological Assessment
Physiologically Based Pharmacokinetic (PBPK) models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. These models are crucial for toxicological risk assessment as they can translate external exposure levels into internal tissue doses, which are more directly related to toxicity.
Extensive PBPK modeling has been conducted for N-Methyl-2-pyrrolidone (NMP) to support the derivation of occupational exposure limits, and these models provide an excellent template for assessing this compound nih.govnih.govresearchgate.netresearchgate.net. A PBPK model for this compound would consist of several compartments representing key organs and tissues (e.g., liver, fat, kidney, blood), connected by blood flow.
The development of such a model would require several key parameters:
Physiological Parameters: Organ volumes, blood flow rates, which are generally available for the species of interest (e.g., rats, humans).
Chemical-Specific Parameters:
Partition Coefficients: These describe how the chemical distributes between tissues and blood. Due to its greater lipophilicity, this compound would be expected to have higher fat:blood and tissue:blood partition coefficients than NMP.
Metabolic Parameters: These include the rates of metabolism, primarily in the liver (e.g., Vmax and Km). Like NMP, N-Hexyl-2-pyrrolidone is likely metabolized via hydroxylation of the alkyl chain and the pyrrolidinone ring cdc.gov.
The PBPK model can simulate the concentration of the parent compound and its metabolites in various tissues over time following different exposure scenarios (e.g., oral, dermal, inhalation) researchgate.net. This allows for the estimation of internal dose metrics, such as the peak concentration in blood (Cmax) or the area under the concentration-time curve (AUC), which can be used in risk assessment to define safe exposure levels nih.govresearchgate.net.
Table 2: Example Compartments and Parameters in a PBPK Model for an N-Alkyl-Pyrrolidone (based on NMP models)
| Compartment | Key Physiological Parameters | Chemical-Specific Parameters |
|---|---|---|
| Lungs | Alveolar ventilation rate | Blood:air partition coefficient |
| Liver | Volume, Blood flow rate | Liver:blood partition coefficient, Metabolic constants (Vmax, Km) |
| Fat | Volume, Blood flow rate | Fat:blood partition coefficient |
| Kidney | Volume, Blood flow rate | Kidney:blood partition coefficient, Renal clearance rate |
| Richly Perfused Tissues | Combined volume and blood flow | Tissue:blood partition coefficient |
| Slowly Perfused Tissues | Combined volume and blood flow | Tissue:blood partition coefficient |
| Blood | Total volume | - |
By developing such models, researchers can extrapolate toxicological data across different species and exposure routes, reducing the uncertainty in human health risk assessments nih.gov.
Future Research Directions and Emerging Areas for N Hexyl 2 Pyrrolidinone
Exploration of Novel, Sustainable Synthetic Routes and Biocatalytic Approaches
The industrial synthesis of N-alkyl-pyrrolidones often involves high temperatures and pressures, creating a demand for more environmentally benign production methods. Future research will likely focus on developing sustainable synthetic pathways to N-Hexyl-2-pyrrolidinone that align with the principles of green chemistry. nbinno.com A promising avenue is the reductive amination of biomass-derived levulinic acid with hexylamine (B90201). researchgate.net This approach utilizes a renewable feedstock, potentially reducing the carbon footprint of the synthesis process.
Furthermore, biocatalysis presents an innovative and highly selective alternative to traditional chemical synthesis. unimi.it Enzymes, operating under mild conditions, can offer high yields and stereoselectivity, which is particularly crucial in pharmaceutical applications. mdpi.com Research into enzymatic processes, such as those involving transaminases or keto reductases, could lead to efficient and environmentally friendly methods for producing chiral pyrrolidine (B122466) derivatives. nih.gov The application of photobiocatalysis, which uses light to drive enzymatic reactions, is another emerging field that could offer novel synthetic strategies. nih.gov Exploring enzymes capable of catalyzing the amination of a suitable precursor with hexylamine could pave the way for a truly green synthesis of this compound. rsc.org
Table 1: Comparison of Synthetic Approaches for N-Alkyl-Pyrrolidones
| Synthesis Method | Precursors | Advantages | Challenges |
|---|---|---|---|
| Traditional Chemical Synthesis | γ-Butyrolactone, Hexylamine | High yield, established process | High temperature/pressure, potential for byproducts |
| Green Catalytic Route | Levulinic Acid, Hexylamine, H₂ | Uses renewable feedstock (biomass) | Catalyst development and optimization needed |
| Biocatalytic Approach | Suitable keto-acid or amine precursor | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, substrate specificity |
Advanced Applications in Targeted Drug Delivery Systems and Pharmaceutical Formulations
The pyrrolidone scaffold is a common feature in many pharmaceutical drugs, contributing to a wide range of therapeutic activities. nih.govnih.gov While this compound itself is not currently an active pharmaceutical ingredient, its physicochemical properties suggest potential as a critical excipient in advanced drug delivery systems. Its analogs, like NMP, are well-known for their use as penetration enhancers in transdermal drug formulations, facilitating the transport of both hydrophilic and hydrophobic drugs across the skin. scispace.comnih.govnih.gov
Future research could investigate this compound for similar applications. Its hexyl chain may offer a unique balance of lipophilicity and hydrophilicity, potentially optimizing drug solubility and skin permeation for specific active ingredients. This could be particularly valuable for targeted drug delivery, where controlled release and localized action are desired. Studies could explore its use in topical formulations, nanoemulsions for transdermal delivery, or as a solubilizing agent for poorly water-soluble drugs. scispace.com Given the use of N-octyl-pyrrolidone in veterinary injections, exploring the utility of this compound in parenteral formulations is also a viable research direction. atamanchemicals.com
Development of Next-Generation Materials Incorporating this compound Moieties
N-alkyl-pyrrolidones are recognized for their excellent solvency, making them valuable in the polymer industry. wikipedia.org NMP, for instance, is used in the production of high-performance polymers like aramid fibers and acts as a solvent for surface treatments. wikipedia.org Research into this compound could reveal its utility as a high-performance solvent or plasticizer in the creation of next-generation materials. Its specific alkyl chain length could influence polymer solubility, viscosity, and the final properties of materials such as membranes or coatings.
An emerging area of research is the incorporation of the this compound moiety directly into polymer backbones or as a functional side group. Such an approach could imbue new materials with unique properties, including enhanced thermal stability, specific solvent resistance, or improved adhesion. For example, its integration into polyurethane dispersions could modify the performance of coatings and adhesives. rsc.orgehu.es The pyrrolidone ring is known for its ability to enhance water solubility and compatibility in surfactant structures, a principle that could be applied to material science. researchgate.net The development of discrete synthetic macromolecules containing this moiety could also lead to novel foldamers or self-assembling structures. nih.gov
Comprehensive Environmental Risk Assessment and Remediation Technologies
As with any chemical compound intended for broader use, a thorough assessment of the environmental fate and potential risks of this compound is essential. Studies on analogs like N-octyl-2-pyrrolidone indicate ready biodegradability but also moderate toxicity to aquatic life. ashland.com A comprehensive environmental risk assessment for this compound would need to evaluate its persistence, bioaccumulation potential, and toxicity across various environmental compartments. International bodies like the U.S. Environmental Protection Agency (EPA) have conducted risk evaluations for similar compounds like NMP, which can serve as a framework for assessing this compound. epa.gov
In the event of environmental contamination, effective remediation strategies are crucial. Future research should focus on developing and evaluating technologies to treat soil and groundwater contaminated with this compound. Potential in-situ remediation methods could include:
Enhanced Bioremediation: Utilizing microorganisms that can naturally degrade the compound. vertasefli.co.uk
In-Situ Chemical Oxidation (ISCO): Using strong oxidizing agents to break down the compound in the subsurface. vertasefli.co.uk
Surfactant-Enhanced Remediation: Applying surfactants to increase the mobility and solubility of the contaminant for easier removal, a relevant approach given the surfactant-like properties of N-alkyl-pyrrolidones. clu-in.org
Ex-situ technologies like soil washing or treatment in bioreactors could also be explored. epa.gov
Table 2: Potential Remediation Technologies for this compound
| Technology Category | Specific Method | Mechanism |
|---|---|---|
| In-Situ | Enhanced Biodegradation | Microorganisms metabolize the contaminant. |
| In-Situ Chemical Oxidation (ISCO) | Chemical reaction breaks down the contaminant into less harmful substances. | |
| Air Sparging | Injected air volatilizes the contaminant for extraction. | |
| Ex-Situ | Soil Washing | Contaminants are separated from soil particles using a water-based system. |
Deeper Understanding of Biological Mechanisms and Therapeutic Potential through Mechanistic Research
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov A significant future research direction is the systematic investigation of this compound and its derivatives to determine if they possess any intrinsic therapeutic potential.
This research would begin with broad biological screening to identify any activity. If promising results are found, subsequent mechanistic studies would be essential to understand how the compound interacts with biological targets at a molecular level. Key research questions would include identifying protein binding partners, elucidating effects on cellular signaling pathways, and determining the structure-activity relationship (SAR) to optimize therapeutic efficacy. eurekalert.org While many pyrrolidine-based drugs exist, the specific contribution of the N-hexyl substituent to biological activity is unknown and warrants dedicated investigation. This fundamental research is the first step toward potentially developing new therapeutic agents based on the this compound structure.
Q & A
Q. What are the key physicochemical properties of N-Hexyl-2-pyrrolidinone relevant to experimental design?
Answer: The compound’s physicochemical properties, such as density (0.94 g/cm³), polarity, and solubility, directly influence its behavior in solvents and reaction conditions. For example, its low density suggests limited miscibility with polar solvents, requiring optimization of solvent systems for homogeneous reactions. Researchers should consult spectral databases (e.g., NIST Chemistry WebBook) for infrared (IR) or NMR data to confirm purity and structural integrity .
| Property | Value/Description | Methodological Consideration |
|---|---|---|
| Density | 0.94 g/cm³ | Calibrate volumetric equipment for accurate dispensing. |
| Solubility | Likely hydrophobic | Pre-screen solvents (e.g., DCM, benzene) using Hansen solubility parameters. |
| Thermal stability | Not explicitly reported | Conduct TGA/DSC to determine decomposition thresholds. |
Q. How can researchers ensure the structural integrity of this compound during synthesis?
Answer: Synthetic protocols should include orthogonal validation methods:
- Chromatography (HPLC/GC): Monitor reaction progress and isolate impurities.
- Spectroscopic analysis: Compare IR or NMR peaks against reference spectra (e.g., NIST) to confirm functional groups and absence of side products.
- Mass spectrometry: Verify molecular weight and fragmentation patterns .
Critical Step: Purification via fractional distillation or column chromatography to achieve ≥95% purity, as residual solvents (e.g., methylene chloride) may interfere with downstream applications .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Gloves, lab coats, and chemical goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to mitigate inhalation risks, as pyrrolidinone derivatives may release toxic vapors under heat .
- First-aid measures: Immediate flushing with water for skin/eye exposure and medical consultation for ingestion .
Note: Follow EPA guidelines for waste disposal to avoid environmental contamination .
Q. How can solubility limitations of this compound be addressed in formulation studies?
Answer:
- Co-solvent systems: Blend with polar aprotic solvents (e.g., DMSO) to enhance solubility.
- Surfactant-assisted dispersion: Use pluronics or Tween-80 to stabilize emulsions.
- Experimental validation: Conduct phase diagrams to identify optimal solvent ratios .
Advanced Research Questions
Q. What mechanisms underlie this compound’s potential neurotoxic effects?
Answer: Hypothesized mechanisms include:
- Mitochondrial disruption: Assess via ATP depletion assays in neuronal cell lines.
- Oxidative stress: Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).
- In vitro-in vivo extrapolation (IVIVE): Compare cytotoxicity data (IC₅₀) with rodent models to validate toxicity thresholds .
Data Conflict Resolution: Reconcile discrepancies between in vitro and in vivo data by adjusting for metabolic activation (e.g., S9 liver fractions) .
Q. How can computational toxicology models predict this compound’s bioactivity?
Answer:
- QSAR modeling: Use descriptors like logP and molecular weight to predict absorption/distribution.
- High-throughput screening (HTS): Leverage ToxCast data to identify potential targets (e.g., GPCRs, kinases).
- Read-across analysis: Compare with structurally similar compounds (e.g., N-Methyl-2-pyrrolidinone) to infer hazard endpoints .
Validation: Cross-check predictions with experimental EC₅₀ values from cytotoxicity assays .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
Answer:
- Meta-analysis: Systematically review studies for confounding variables (e.g., solvent choice, exposure duration).
- Dose-response alignment: Normalize data to mg/kg body weight or µM concentrations for cross-study comparability.
- Sensitivity analysis: Identify susceptible subpopulations (e.g., immunocompromised models) using EPA risk evaluation frameworks .
Q. How can researchers optimize this compound’s synthetic yield while minimizing byproducts?
Answer:
Q. What environmental exposure models are suitable for assessing this compound’s ecological impact?
Answer:
Q. How do structural modifications of this compound alter its pharmacological profile?
Answer:
- SAR studies: Synthesize analogs with varying alkyl chain lengths (e.g., ethyl vs. hexyl) and evaluate bioactivity.
- Docking simulations: Map interactions with target proteins (e.g., cytochrome P450) to rationalize potency differences.
- In vitro assays: Test metabolic stability in hepatocyte models to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
